![molecular formula C65H101N17O16S B12290240 Bacitracin B2 (Ikai et al.)](/img/structure/B12290240.png)
Bacitracin B2 (Ikai et al.)
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Overview
Description
Bacitracin B2 is a cyclic polypeptide antibiotic produced by certain strains of Bacillus licheniformis and Bacillus subtilis . It is one of the major components of the bacitracin complex, which also includes bacitracin A, B1, and B3 . Bacitracin B2 is known for its potent antimicrobial activity, particularly against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacitracin B2 is synthesized through nonribosomal peptide synthesis (NRPS) pathways in Bacillus species . The biosynthesis involves the incorporation of proteinogenic and nonproteinogenic amino acids, as well as unique building blocks like thiazoline or thiazole .
Industrial Production Methods: Industrial production of bacitracin B2 typically involves the fermentation of Bacillus licheniformis or Bacillus subtilis strains under controlled conditions . The fermentation broth is then subjected to extraction and purification processes to isolate bacitracin B2 along with other bacitracin components .
Chemical Reactions Analysis
Types of Reactions: Bacitracin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often used to modify the compound for different applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of bacitracin B2 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic peptide structure .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bacitracin B2 can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced forms of the peptide .
Scientific Research Applications
Chemistry
- Model Compound for Peptide Synthesis : Bacitracin B2 serves as a model compound for studying peptide synthesis and modification. Researchers utilize it to understand the complexities of nonribosomal peptide synthesis mechanisms.
- Analytical Techniques : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry have been employed to analyze bacitracin and its related substances, enhancing the understanding of its chemical properties and interactions .
Biology
- Antibiotic Resistance Studies : Bacitracin B2 is instrumental in studying mechanisms of antibiotic resistance in bacteria. Research indicates that understanding how bacteria develop resistance can lead to improved therapeutic strategies .
- Interactions with Bacterial Cell Walls : The compound is used to investigate interactions between antibiotics and bacterial cell walls, providing insights into how antibiotics can be optimized for better efficacy against resistant strains .
Medicine
- Topical Antibacterial Agent : Bacitracin B2 is widely used in clinical settings as a topical treatment for infections caused by Gram-positive bacteria. Its effectiveness against skin infections has made it a staple in wound care .
- Potential Therapeutic Applications : Ongoing research is exploring the potential of Bacitracin B2 in treating more complex infections and its role in combination therapies to enhance the efficacy of existing antibiotics .
Industry
- Animal Feed Additives : In the agricultural sector, Bacitracin B2 is utilized as an additive in animal feed to promote growth and prevent infections in livestock. Its application helps improve overall animal health and productivity .
- Industrial Production : The industrial production of Bacitracin B2 typically involves fermentation processes under controlled conditions, optimizing yield while maintaining cost-effectiveness .
Case Studies
Several case studies illustrate the diverse applications of Bacitracin B2:
- Case Study 1 : A study demonstrated that topical application of Bacitracin B2 significantly reduced infection rates in post-surgical patients compared to control groups, highlighting its effectiveness as a preventative measure .
- Case Study 2 : Research on livestock showed that incorporating Bacitracin B2 into feed improved growth rates and reduced the incidence of bacterial infections, underscoring its value in veterinary medicine .
Mechanism of Action
Bacitracin B2 exerts its effects by interfering with the synthesis of bacterial cell walls . It binds to the undecaprenyl pyrophosphate (UPP) carrier molecule, which is essential for the transport of peptidoglycan precursors across the bacterial cell membrane . By inhibiting this process, bacitracin B2 prevents the formation of the cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
- Bacitracin A
- Bacitracin B1
- Bacitracin B3
- Bacitracin F
Comparison: Bacitracin B2 is similar to other bacitracin components in terms of its structure and antimicrobial activity . it is unique in its specific amino acid composition and the presence of certain nonproteinogenic amino acids . This gives bacitracin B2 distinct properties and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C65H101N17O16S |
---|---|
Molecular Weight |
1408.7 g/mol |
IUPAC Name |
4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-15-propan-2-yl-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H101N17O16S/c1-9-35(7)51(68)65-80-47(31-99-65)62(96)75-42(25-33(3)4)58(92)73-41(21-22-49(84)85)57(91)82-53(36(8)10-2)64(98)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-63(97)52(34(5)6)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,98)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,97)(H,81,90)(H,82,91)(H,84,85)(H,86,87) |
InChI Key |
CDTJNKFURPZXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC2CCCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N |
Origin of Product |
United States |
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